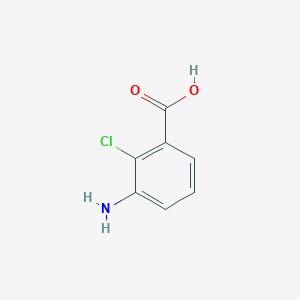

3-Amino-2-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIVFNEHPKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332631 | |

| Record name | 3-Amino-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108679-71-6 | |

| Record name | 3-Amino-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-chlorobenzoic acid synthesis pathway from nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-amino-2-chlorobenzoic acid, a valuable building block in pharmaceutical and chemical industries. The described route commences with the nitration of 2-chlorobenzoic acid, followed by the reduction of the resulting 3-chloro-2-nitrobenzoic acid intermediate. This document provides comprehensive experimental protocols, quantitative data for comparative analysis, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound from a nitrobenzoic acid precursor is achieved through a two-step process. The initial step involves the nitration of 2-chlorobenzoic acid to yield a mixture of isomers, from which the desired 3-chloro-2-nitrobenzoic acid is isolated. The subsequent and final step is the selective reduction of the nitro group of this intermediate to an amine, affording the target molecule.

Step 1: Nitration of 2-Chlorobenzoic Acid

The nitration of 2-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid typically yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[1] The separation of these isomers is crucial for the subsequent synthesis step.

Step 2: Reduction of 3-Chloro-2-nitrobenzoic Acid

The conversion of 3-chloro-2-nitrobenzoic acid to this compound is a standard reduction of an aromatic nitro group. Several methodologies can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and safety. The most common methods include catalytic hydrogenation, reduction with sodium dithionite, and the use of metal hydrides.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, providing a comparison of different methodologies.

Table 1: Nitration of 2-Chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzoic Acid | [1] |

| Reagents | Concentrated Sulfuric Acid, Nitric Acid | [1] |

| Reaction Temperature | 30°C | [1] |

| Major Isomer Product | 2-Chloro-5-nitrobenzoic acid | [1] |

| Minor Isomer Product | 2-Chloro-3-nitrobenzoic acid | [1] |

| Overall Yield (crude) | Not specified | |

| Purity of 2-chloro-5-nitrobenzoic acid after purification | 99.5% | [1] |

Table 2: Comparison of Reduction Methods for 3-Chloro-2-nitrobenzoic Acid

| Method | Reducing Agent(s) | Solvent(s) | Catalyst | Reaction Time | Yield | Reference |

| Catalytic Hydrogenation | Hydrogen Gas | Tetrahydrofuran, Ethyl Acetate | Platinum Oxide | 12 hours | 28% | [2] |

| Dithionite Reduction | Sodium Dithionite | Water, Aqueous Ammonia | - | 1 hour | 70% | [2] |

| Metal Hydride Reduction | Sodium Borohydride | Methanol | Nickel(II) Chloride Hexahydrate | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Nitration of 2-Chlorobenzoic Acid[1]

-

Reaction Setup: In a suitable reactor, mix concentrated sulfuric acid and 2-chlorobenzoic acid in a weight ratio of 3.5:1.

-

Nitration: While maintaining the temperature at 30°C, add the required amount of nitric acid to the reaction mixture.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 30°C for at least 2 hours. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).

-

Precipitation: Transfer the reaction mixture to water to precipitate the crude product, which is a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.

-

Isolation of Crude Product: Isolate the crude product by centrifugation and filtration.

-

Isomer Separation (Alkaline Dissolution and Acid Precipitation): a. Transfer the crude product to a vessel and add water (3.5 times the weight of the crude product). b. Heat the mixture to 60°C with stirring and gradually add a liquid alkali (e.g., NaOH solution) until the pH reaches 7.5. This will dissolve both isomers as their sodium salts. c. Add activated carbon for decolorization and filter the solution. d. Transfer the filtrate to a new vessel and gradually add a 50% nitric acid solution until the pH reaches 2. e. Heat the mixture to boiling for at least 1 hour and then allow it to cool naturally to 38°C to selectively precipitate 2-chloro-5-nitrobenzoic acid. f. The desired 2-chloro-3-nitrobenzoic acid remains in the filtrate and can be isolated by further acidification or extraction. [Note: The provided reference focuses on the purification of the 5-nitro isomer. Further optimization would be required to maximize the recovery of the 3-nitro isomer from the filtrate.]

Protocol 2: Reduction of 3-Chloro-2-nitrobenzoic Acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 5.61 g (27.8 mmol) of 3-chloro-2-nitrobenzoic acid in a mixture of 10 mL of tetrahydrofuran and 40 mL of ethyl acetate.

-

Catalyst Addition: Carefully add 339 mg of platinum oxide catalyst to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure. Stir the mixture vigorously at room temperature for 12 hours.

-

Work-up: After the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure this compound.

-

Reaction Setup: In a round-bottom flask, suspend 15 g (0.074 mol) of 3-chloro-2-nitrobenzoic acid in 105 mL of water.

-

Reaction: To the stirred suspension, add 6 mL of 30% aqueous ammonia, followed by a solution of 52 g (0.298 mol) of sodium dithionite in water at room temperature. Stir the mixture for 1 hour.

-

Work-up: Carefully acidify the reaction mixture with 30 mL of concentrated HCl to a pH of approximately 3.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by washing with diethyl ether to furnish the final product.

-

Reaction Setup: In a round-bottom flask, dissolve 2.01 g (10.0 mmol) of 3-chloro-2-nitrobenzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: Add 4.75 g (20.0 mmol) of nickel(II) chloride hexahydrate to the solution.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly and portion-wise, add sodium borohydride to the cooled, stirred solution.

-

Quenching: After the reaction is complete, quench the reaction by the slow addition of water.

-

Work-up: Filter the mixture to remove the black nickel precipitate. Acidify the filtrate with dilute HCl to a pH of 3-4.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Purification: Further purification can be achieved by recrystallization or column chromatography.

Synthesis Pathway Diagram

Caption: Synthesis workflow for this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorobenzoic acid is an aromatic organic compound that holds significant interest in the fields of pharmaceutical chemistry and materials science. As a substituted benzoic acid, its unique arrangement of an amino group and a chlorine atom on the benzene ring imparts specific chemical reactivity and physical characteristics. These properties make it a valuable building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its physicochemical profile is crucial for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and acidity play a critical role. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, other values are based on predictions from computational models due to the limited availability of published experimental data for this specific isomer.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK--[1] |

| Melting Point | 152-162 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 344.5 ± 25.0 °C | Not directly cited |

| Density (Predicted) | 1.523 ± 0.06 g/cm³ | Not directly cited |

Acidity and Solubility

| Property | Value | Source/Note |

| pKa (Predicted) | Multiple pKa values are expected due to the presence of both an acidic carboxylic group and a basic amino group. A precise experimental value is not readily available. The pKa of the related compound 2-Amino-3-chlorobenzoic acid is predicted to be around 4.57. | Predicted value for an isomer.[3] |

| Solubility in Water | Sparingly soluble | Qualitative observation.[3] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | Qualitative observation.[4] |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectral data available | --INVALID-LINK--[5] |

| ¹³C NMR | Spectral data available | --INVALID-LINK-- |

| IR | Spectral data available | --INVALID-LINK-- |

| Mass Spectrometry | Spectral data available | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory procedures.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

pKa Determination

Objective: To quantify the acidic and basic dissociation constants of this compound.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group. The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: A separate sample of the solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the carboxylic acid group. The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: The titration data is plotted as pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curves.

Solubility Determination

Objective: To measure the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Methodology (Shake-Flask Method):

-

Equilibrium Setup: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation and Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn and filtered through a fine-pore filter to remove any remaining solid particles.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Synthesis of this compound

Objective: To synthesize this compound from a commercially available starting material. A plausible synthetic route involves the reduction of the corresponding nitro compound.

Methodology (Reduction of 2-chloro-3-nitrobenzoic acid):

-

Reaction Setup: 2-chloro-3-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid, in a reaction flask equipped with a stirrer and a reflux condenser.

-

Reducing Agent Addition: A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), is introduced to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux or stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. If using SnCl₂, the mixture is typically made basic to precipitate tin salts, which are then filtered off. The filtrate is then acidified to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Plausible Synthesis Pathway

The diagram below outlines a plausible synthetic route for this compound starting from 2-chloro-3-nitrotoluene.

Caption: Plausible Synthesis of this compound.

References

Solubility Profile of 3-Amino-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 3-Amino-2-chlorobenzoic acid in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a comprehensive understanding of its expected solubility behavior based on structurally related analogs, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in pharmaceutical development and chemical synthesis, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other functional organic molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs). This guide addresses the current knowledge gap regarding the solubility of this compound and provides a practical framework for its experimental determination.

Solubility Data

Direct quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. However, based on the general solubility trends of substituted benzoic acids and data available for its isomers, a qualitative and estimated quantitative solubility profile can be presented.

Qualitative Solubility Summary

The solubility of this compound is governed by the interplay of its three functional groups: the polar carboxylic acid and amino groups, and the nonpolar chlorophenyl backbone. The presence of both hydrogen bond donor (amino and carboxylic acid) and acceptor (carboxylic acid and chloro) sites suggests potential for favorable interactions with a variety of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amino and carboxylic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Ethers | THF, Diethyl ether | Moderate to Low | Moderate polarity; can act as hydrogen bond acceptors. |

| Esters | Ethyl acetate | Moderate | Moderate polarity and hydrogen bond accepting ability. |

| Halogenated | Dichloromethane, Chloroform | Low | Lower polarity and limited hydrogen bonding capacity. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions. |

| Nonpolar | Hexane, Cyclohexane | Very Low | "Like dissolves like" principle; significant polarity mismatch. |

Quantitative Solubility of a Structural Analog: 2-Amino-6-chlorobenzoic Acid

To provide a quantitative perspective, the following table presents the mole fraction solubility (x₁) of a closely related isomer, 2-Amino-6-chlorobenzoic acid, in various organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 2: Mole Fraction Solubility (x₁) of 2-Amino-6-chlorobenzoic Acid in Various Solvents at Different Temperatures (K) [1]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Acetonitrile | 0.00131 | 0.00155 | 0.00183 | 0.00216 | 0.00255 | 0.00301 | 0.00355 | 0.00419 | 0.00495 | 0.00585 |

| n-Propanol | 0.01183 | 0.01345 | 0.01529 | 0.01738 | 0.01974 | 0.02241 | 0.02542 | 0.02882 | 0.03265 | 0.03698 |

| Toluene | 0.00069 | 0.00083 | 0.00100 | 0.00120 | 0.00144 | 0.00173 | 0.00207 | 0.00248 | 0.00297 | 0.00356 |

| n-Butanol | 0.01015 | 0.01149 | 0.01300 | 0.01471 | 0.01663 | 0.01880 | 0.02124 | 0.02400 | 0.02710 | 0.03059 |

| Ethanol | 0.01458 | 0.01655 | 0.01878 | 0.02132 | 0.02419 | 0.02745 | 0.03114 | 0.03531 | 0.04004 | 0.04539 |

| Isopropanol | 0.01112 | 0.01264 | 0.01435 | 0.01628 | 0.01846 | 0.02092 | 0.02370 | 0.02684 | 0.03038 | 0.03438 |

| Ethylene Glycol | 0.00898 | 0.01045 | 0.01216 | 0.01415 | 0.01646 | 0.01915 | 0.02228 | 0.02593 | 0.03018 | 0.03514 |

| Cyclohexane | 0.00003 | 0.00004 | 0.00005 | 0.00006 | 0.00007 | 0.00009 | 0.00011 | 0.00013 | 0.00016 | 0.00020 |

| Ethyl Acetate | 0.01255 | 0.01452 | 0.01679 | 0.01940 | 0.02239 | 0.02581 | 0.02973 | 0.03422 | 0.03936 | 0.04524 |

| N-Methylpyrrolidone (NMP) | 0.07831 | 0.08839 | 0.09958 | 0.11199 | 0.12576 | 0.14104 | 0.15801 | 0.17684 | 0.19772 | 0.22086 |

Experimental Protocols for Solubility Determination

The gravimetric method, often referred to as the shake-flask method, is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[2][3]

Principle

An excess amount of the solid solute is equilibrated with a known volume or mass of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and a known aliquot of the saturated solution is carefully evaporated to dryness. The mass of the remaining solid solute is then determined, from which the solubility can be calculated.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[3]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to avoid premature crystallization due to temperature changes.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the solute.

-

Once the solvent is completely removed, place the vial in a drying oven until a constant mass is achieved.

-

Record the final mass of the vial with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass.

-

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides a robust framework for understanding and determining its solubility profile. The qualitative predictions, coupled with quantitative data from a close structural analog, offer valuable insights for solvent selection in synthesis and formulation. The detailed gravimetric method protocol provides a practical and reliable approach for researchers to generate precise solubility data in their own laboratories. It is anticipated that this guide will facilitate further research and application of this compound in various scientific and industrial fields.

References

The Medicinal Chemistry of 3-Amino-2-chlorobenzoic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chlorobenzoic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[1][2] Its unique substitution pattern, featuring adjacent amino and chloro groups on a benzoic acid core, provides a reactive platform for the development of novel therapeutic agents. This technical guide consolidates the current understanding of this compound's applications in medicinal chemistry, with a particular focus on its potential in the development of anticancer and anti-inflammatory drugs. While direct extensive research on its derivatives is still an evolving field, compelling evidence from its isomers and analogous structures highlights its promise. This document provides an in-depth overview of its synthetic utility, biological activities of related compounds, relevant signaling pathways, and detailed experimental protocols to guide future research and drug discovery efforts.

Introduction: The Versatility of the this compound Scaffold

This compound is an aromatic amino acid derivative recognized for its utility as a building block in the synthesis of pharmaceuticals.[3] The presence of three key functional groups—the carboxylic acid, the amino group, and the chlorine atom—on a rigid benzene ring offers multiple points for chemical modification. This allows for the creation of diverse chemical libraries with a wide range of physicochemical properties, enhancing the potential for interaction with various biological targets.

The strategic placement of the amino and chloro substituents influences the electronic and steric properties of the molecule, which can be exploited to achieve desired pharmacological activities.[3] While research on derivatives of its isomers, such as 2-amino-3-chlorobenzoic acid and 4-amino-3-chlorobenzoic acid, is more abundant, the foundational principles and synthetic strategies are often translatable to the 3-amino-2-chloro isomer. These related compounds have shown promise in targeting key pathways in oncology and inflammation, such as the PI3K/AKT and EGFR signaling cascades, and cyclooxygenase (COX) enzymes.

Anticancer Applications: A Promising Frontier

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Derivatives of aminobenzoic acids have shown significant potential in this area, and while specific data for this compound derivatives are emerging, studies on its isomers provide strong rationale for its investigation as an anticancer scaffold.

Guanidine Derivatives: Potent Antitumor Activity

A study on novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives, which can be conceptually derived from a sulfonated precursor of this compound, has demonstrated significant in vitro antitumor activity. The most prominent compound from this series exhibited remarkable activity against a broad panel of 21 human tumor cell lines.[1]

| Compound | Cell Line | GI50 (µM) |

| 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine | Leukemia (RPMI-8226) | 0.3 |

| Leukemia (Various) | 0.3 - 3.0 | |

| Lung Cancer | 0.3 - 3.0 | |

| Colon Cancer | 0.3 - 3.0 | |

| Melanoma | 0.3 - 3.0 | |

| Ovarian Cancer | 0.3 - 3.0 | |

| Renal Cancer | 0.3 - 3.0 | |

| Prostate Cancer | 0.3 - 3.0 | |

| Breast Cancer | 0.3 - 3.0 |

Table 1: In Vitro Anticancer Activity of a Guanidine Derivative.[1]

Insights from Isomers: Targeting Key Signaling Pathways

Studies on the isomers of this compound provide valuable insights into potential mechanisms of action for its derivatives.

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The isomer, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exhibit potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line through the inhibition of this pathway.[4]

| Compound | Cell Line | Incubation Time | IC50 (µM) |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 | 24h | 26 |

| 48h | 5 | ||

| 72h | 7.2 |

Table 2: Cytotoxic Activity of 2-Amino-3-chlorobenzoic acid.[5]

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. A series of 4-amino-3-chloro benzoate ester derivatives, isomers of the title compound, have been investigated as EGFR inhibitors. One of the lead compounds, a hydrazine-1-carbothioamide derivative (N5a), demonstrated superior cytotoxic effects against several cancer cell lines compared to the established EGFR inhibitor, Erlotinib.[6]

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Table 3: Comparative Cytotoxicity of a 4-Amino-3-chloro Benzoate Ester Derivative (N5a) and Erlotinib.[6]

| Compound | EGFR Tyrosine Kinase IC50 (µM) |

| N5a | 0.58 ± 0.04 |

| Erlotinib | 0.95 ± 0.07 |

Table 4: Comparative EGFR Kinase Inhibitory Activity.[6]

Anti-inflammatory Applications: Targeting COX Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. While direct studies on COX inhibition by this compound derivatives are not yet prevalent, the broader class of aminobenzoic acid derivatives has been explored for this purpose.

The development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition. The structural features of this compound make it an attractive scaffold for designing such selective inhibitors.

| Compound Class | Example Compound | COX-2 IC50 (µM) |

| Thiazolidin-4-one derivatives | THZD1 | 1.9 |

| THZD2 | 2.3 | |

| 1,3,4-Oxadiazole derivatives | ODZ2 | 0.48 |

| Pyrazole derivatives | PYZ37 | 0.2 |

Table 5: COX-2 Inhibitory Activity of Various Heterocyclic Compounds (for reference).[7][8]

Experimental Protocols

The following are representative experimental protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives, based on established methods for its isomers and other related compounds.

General Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. This compound is a suitable precursor for the synthesis of 8-chloro-substituted quinazolinones. A general synthetic approach is outlined below, adapted from a protocol for a structural isomer.[4]

Step 1: N-Acylation of this compound

-

Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-3-amino-2-chlorobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to form the Benzoxazinone Intermediate

-

Reflux the N-acyl-3-amino-2-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.

Step 3: Formation of the Quinazolinone

-

Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux for 6-8 hours.

-

Cool the reaction mixture to allow the 2,3-disubstituted-8-chloro-4(3H)-quinazolinone to precipitate.

-

Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a test compound that inhibits cell growth by 50% (IC50). The protocol is adapted from studies on isomers of this compound.[5][6]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2, HCT-116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound dissolved in DMSO

Procedure:

-

Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of these compounds is crucial for understanding their therapeutic potential. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.

PI3K/AKT Signaling Pathway and Potential Inhibition

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTORC1, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="3-Amino-2-chlorobenzoic\nacid Derivative (Potential)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> Downstream [label="Activates"]; Downstream -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, and a potential target for this compound derivatives.

General Experimental Workflow for Anticancer Drug Discovery

// Nodes Start [label="Start:\n3-Amino-2-chlorobenzoic\nacid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Derivative\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In Vitro\nCytotoxicity\nScreening (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50\nValues", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of\nAction Studies\n(e.g., Western Blot,\nKinase Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> IC50; IC50 -> Mechanism; Mechanism -> End; }

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct and extensive studies on its derivatives are still in the early stages, the significant anticancer and anti-inflammatory activities observed for its structural isomers provide a strong impetus for further investigation. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the generation of new chemical entities.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Systematic structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against targets such as the PI3K/AKT pathway, EGFR, and COX enzymes. The experimental protocols and workflows provided in this guide offer a framework for these future investigations. Elucidating the full therapeutic potential of this scaffold could lead to the discovery of a new generation of drugs for the treatment of cancer and inflammatory diseases.

References

- 1. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Mechanism of action of 3-Amino-2-chlorobenzoic acid derivatives in biological systems

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2-chlorobenzoic Acid Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the mechanisms through which this compound and its derivatives exert their effects in biological systems. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in the realms of oncology and anti-inflammatory research. The core of their biological activity often lies in the modulation of key signaling pathways and enzyme activities.

Derivatives of aminobenzoic acid, including those with chloro substitutions, have demonstrated a range of biological activities. While research on the specific this compound scaffold is an emerging field, studies on closely related isomers provide significant insights into their potential mechanisms of action. The primary activities observed are anticancer and anti-inflammatory effects, which are mediated through the inhibition of specific enzymes and signaling cascades.

Anticancer Activity

The anticancer properties of chloro-substituted aminobenzoic acid derivatives are primarily attributed to their ability to interfere with critical pathways that regulate cell proliferation, survival, and apoptosis. Two key mechanisms have been identified: inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and modulation of the PI3K/AKT signaling pathway.

1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and differentiation.[1] Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[1] Certain derivatives of 4-amino-3-chlorobenzoate have been identified as potent inhibitors of EGFR tyrosine kinase.[2][3][4] One notable example, a hydrazine-1-carbothioamide derivative designated as N5a , has shown significant cytotoxic effects against various cancer cell lines by targeting EGFR.[2][3][4] The inhibition of EGFR blocks downstream signaling pathways, leading to the activation of caspases 3 and 8, and subsequently, the extrinsic apoptotic pathway.[2][3][4]

EGFR Signaling Pathway Inhibition

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Aminochlorobenzoic Acids from Natural Sources: A Case Study of 2-Amino-3-chlorobenzoic Acid from Streptomyces coelicolor

Foreword: Scientific literature to date does not contain evidence of the isolation of 3-Amino-2-chlorobenzoic acid from natural sources. This technical guide, therefore, addresses the discovery and isolation of a closely related and naturally occurring isomer, 2-Amino-3-chlorobenzoic acid, from the bacterium Streptomyces coelicolor.[1][2] The methodologies presented herein serve as a comprehensive blueprint for the prospective discovery and isolation of this compound and other halogenated aromatic compounds from microbial sources.

Introduction

Naturally occurring organohalogen compounds represent a vast and diverse group of molecules with significant potential for therapeutic applications.[3][4] Among these, halogenated benzoic acid derivatives are of particular interest due to their structural similarity to endogenous signaling molecules and their potential to serve as scaffolds for novel drug candidates. While many halogenated compounds are synthesized chemically, there is a growing interest in their discovery from natural sources, particularly from microorganisms like actinomycetes, which are renowned for their prolific production of bioactive secondary metabolites.[1][2]

This guide provides an in-depth overview of the discovery and isolation of 2-Amino-3-chlorobenzoic acid, a natural product identified from the soil bacterium Streptomyces coelicolor.[1][2] The protocols and data presented are compiled to provide researchers, scientists, and drug development professionals with a detailed reference for the screening, purification, and characterization of this class of compounds.

Microbial Fermentation and Extraction

The initial step in the discovery of novel natural products is the cultivation of the source organism under conditions that promote the production of the target metabolites. This is followed by an efficient extraction process to recover the compounds of interest from the fermentation broth.

Experimental Protocol: Fermentation and Extraction

-

Inoculum Preparation: A potent strain of Streptomyces is cultured from soil samples and characterized based on its cultural, micromorphological, and biochemical properties.[1]

-

Fermentation: The isolated Streptomyces strain is subjected to fermentation to produce antimicrobial compounds.[2]

-

Extraction: Following fermentation, the culture broth is harvested. The bioactive compounds are then extracted from the fermentation medium.

The overall workflow for the initial stages of discovery is depicted in the following diagram:

Bioassay-Guided Fractionation and Purification

To isolate the active compound from the crude extract, a bioassay-guided fractionation approach is employed. This involves separating the extract into fractions and testing each fraction for biological activity. The active fractions are then subjected to further purification steps until a pure compound is obtained.

Experimental Protocol: Bioassay-Guided Fractionation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography to separate the components based on their polarity.[2]

-

Bioassay: The resulting fractions are tested for antimicrobial activity against a panel of pathogenic bacteria, such as Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis.[2]

-

Preparative Thin-Layer Chromatography (TLC): The major active fractions are further purified using preparative TLC to isolate the individual compounds.[2]

-

Compound Identification: The purified compound is identified as 2-Amino-3-chlorobenzoic acid.[2]

The logical flow of the purification process is illustrated in the diagram below:

Structural Elucidation and Characterization

Once the pure compound is isolated, its chemical structure is determined using various spectroscopic and spectrometric techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): The molecular weight and molecular formula of the purified compound are determined. For 2-Amino-3-chlorobenzoic acid, the molecular ion peak is observed at m/z 171.[2]

-

Infrared (IR) Spectroscopy: The presence of key functional groups is confirmed. The IR spectrum of 2-Amino-3-chlorobenzoic acid shows characteristic peaks at 3482 cm⁻¹ and 1594 cm⁻¹.[1][2]

-

UV-Vis Spectroscopy: The electronic transitions within the molecule are analyzed. 2-Amino-3-chlorobenzoic acid exhibits absorbance peaks at 361 nm, 270 nm, and 220 nm.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The detailed connectivity of atoms and the overall structure of the molecule are elucidated.

The physicochemical properties of the isolated 2-Amino-3-chlorobenzoic acid are summarized in the table below.

| Property | Value | Reference |

| Appearance | Pale-yellow fine crystals | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][5] |

| Molecular Weight | 171.58 g/mol | [5] |

| Melting Point | 193–194 °C | [1][2] |

| UV-Vis λmax | 361 nm, 270 nm, 220 nm | [1][2] |

| IR (cm⁻¹) | 3482, 1594 | [1][2] |

| Mass Spectrum (m/z) | 171 | [2] |

| TLC Rf value | 0.22 (4:6 hexane:ethyl acetate) | [2] |

Biological Activity

The purified 2-Amino-3-chlorobenzoic acid has been shown to exhibit significant biological activity, highlighting its potential for therapeutic development.

Antimicrobial Activity:

The compound demonstrates potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Anticancer Activity:

2-Amino-3-chlorobenzoic acid has been shown to have strong cytotoxic effects on the MDA-MB-231 breast cancer cell line.[2] The IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below.

| Cell Line | 24 hours | 48 hours | 72 hours | Reference |

| MDA-MB-231 | 26 µM | 5 µM | 7.2 µM | [2] |

The proposed mechanism of action for its anticancer effects involves the induction of apoptosis through caspase-mediated pathways and the downregulation of key proteins involved in cell proliferation and metastasis, such as PTEN, PCNA, BAX, and STAT3.[2]

A simplified representation of the proposed signaling pathway targeted by 2-Amino-3-chlorobenzoic acid is shown below.

Conclusion and Future Outlook

The discovery and characterization of 2-Amino-3-chlorobenzoic acid from Streptomyces coelicolor underscores the importance of microbial natural products as a source of novel therapeutic agents. The detailed methodologies provided in this guide offer a framework for the successful isolation and identification of other halogenated benzoic acids, including the yet-to-be-discovered-in-nature this compound. Future research efforts should focus on the screening of a wider diversity of microorganisms from various ecological niches, as well as the application of advanced analytical techniques to enhance the discovery of this promising class of compounds. Furthermore, the elucidation of the biosynthetic pathways of these molecules could open up avenues for their production through metabolic engineering.

References

An In-depth Technical Guide to 3-Amino-2-chlorobenzoic Acid and its Structural Analogues: Basic Properties and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-2-chlorobenzoic acid and its structural analogues. It delves into their fundamental physicochemical properties, with a particular focus on basicity, and outlines detailed experimental protocols for their synthesis and characterization. Furthermore, this guide explores the potential biological significance of these compounds by examining the PI3K/AKT signaling pathway, a key cellular cascade implicated in the activity of related molecules.

Physicochemical Properties of this compound and Its Structural Analogues

The basicity of an organic molecule, quantified by its pKa value, is a critical parameter in drug discovery and development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In the context of aminobenzoic acids, the pKa is influenced by the electronic effects of substituents on the aromatic ring. The amino group (-NH2) is an electron-donating group, which generally increases the basicity of the molecule (raises the pKa of the conjugate acid of the amine), while the chloro group (-Cl) and the carboxylic acid group (-COOH) are electron-withdrawing groups, which decrease basicity.

The following table summarizes the key physicochemical properties of this compound and its selected structural analogues. The analogues are positional isomers where the amino and chloro groups are at different positions on the benzoic acid scaffold.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| This compound |  | 108679-71-6 | C₇H₆ClNO₂ | 171.58 | 152-162 | Not available |

| 2-Amino-3-chlorobenzoic acid |  | 6388-47-2 | C₇H₆ClNO₂ | 171.58 | 190 | 4.57[1] |

| 4-Amino-2-chlorobenzoic acid |  | 2457-76-3 | C₇H₆ClNO₂ | 171.58 | 211 (dec.) | 3.81 (Predicted)[2] |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | C₇H₆ClNO₂ | 171.58 | 231-233 | 4.71 (Predicted)[3] | |

| 3-Amino-4-chlorobenzoic acid |  | 2840-28-0 | C₇H₆ClNO₂ | 171.58 | 214-215 | Not available |

| 5-Amino-2-chlorobenzoic acid |  | 89-54-3 | C₇H₆ClNO₂ | 171.58 | 184-188 | 1.99 (Predicted)[4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and for the determination of their basic properties. It also includes protocols for assessing their potential biological activity.

Synthesis of this compound Analogues

A general and widely applicable method for the synthesis of aminobenzoic acid derivatives is the reduction of the corresponding nitrobenzoic acid precursor.

Protocol: Reduction of Nitrobenzoic Acids to Aminobenzoic Acids

Materials:

-

Substituted nitrobenzoic acid (e.g., 2-chloro-3-nitrobenzoic acid for the synthesis of 2-amino-3-chlorobenzoic acid)

-

Reducing agent (e.g., Tin (II) chloride dihydrate (SnCl₂·2H₂O), Iron (Fe) powder, or catalytic hydrogenation with H₂/Pd-C)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzoic acid and the chosen reducing agent (e.g., for SnCl₂ reduction, a molar excess of tin(II) chloride dihydrate is typically used).

-

Acidification: Slowly add concentrated hydrochloric acid to the flask while stirring. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction: Heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the tin or iron salts.

-

Filtration: Filter the mixture to remove the metal salts. Wash the filter cake with a small amount of water and the organic extraction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude aminobenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aminobenzoic acid analogue.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a compound.

Protocol: pKa Determination by Potentiometric Titration [6][7]

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode

-

Burette (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) to maintain constant ionic strength

-

Sample of the aminobenzoic acid analogue

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of the aminobenzoic acid analogue and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Data Collection: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH values versus the volume of NaOH added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s). For aminobenzoic acids, two pKa values are expected, one for the carboxylic acid group and one for the protonated amino group.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the basic properties of this compound and its analogues, it is important to consider their potential biological activities, which can be inferred from structurally similar compounds. For instance, some aminobenzoic acid derivatives have shown promising anticancer properties.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][8][9][10][11] Dysregulation of this pathway is a hallmark of many human cancers, making it an attractive target for cancer therapy. Some studies have suggested that aminobenzoic acid derivatives may exert their anticancer effects by modulating this pathway.

Caption: The PI3K/AKT signaling pathway and a potential point of inhibition by aminobenzoic acid analogues.

Experimental Workflow for Assessing Biological Activity

To evaluate the potential anticancer effects of this compound and its analogues, a series of in vitro experiments are typically performed. The following diagram illustrates a general workflow for this process.

Caption: A general experimental workflow for evaluating the anticancer activity of novel compounds.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound analogues (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the aminobenzoic acid analogues in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol for Western Blot Analysis of the PI3K/AKT Pathway

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol outlines the general steps to assess the effect of a compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Protocol: Western Blot Analysis

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the protein lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total PI3K and AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in the expression and phosphorylation levels of the target proteins in response to the compound treatment.

This guide provides a foundational understanding of this compound and its structural analogues, offering valuable data and protocols for researchers in the field of medicinal chemistry and drug development. Further investigation into the specific properties and biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-4-chlorobenzoic acid CAS#: 89-77-0 [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3-AMINO-4-CHLOROBENZOIC ACID | 2840-28-0 | INDOFINE Chemical Company [indofinechemical.com]

- 10. 2-Amino-4-chlorobenzoic acid 98 89-77-0 [sigmaaldrich.com]

- 11. goldbio.com [goldbio.com]

- 12. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 3-Amino-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 3-Amino-2-chlorobenzoic acid (CAS No. 108679-71-6), a versatile building block in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Classification

This compound is classified as an irritant. While specific toxicological data for this compound is limited, data from structurally similar aminobenzoic and chlorobenzoic acids indicate potential for skin, eye, and respiratory irritation.

GHS Hazard Statements: Based on data for analogous compounds, the following classifications should be considered:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Data Presentation: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 108679-71-6 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 171.58 g/mol | [2][3][4] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 152-162 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols outline standardized procedures for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against chemical exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard. | Protects against dust particles and splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat. | Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse. |

| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary. | Minimizes the risk of respiratory tract irritation from inhaling dust. |

| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |

General Handling Procedures

A systematic approach to handling is essential for safety.

-

Preparation: Before handling, ensure all necessary PPE is available and in good condition. Thoroughly read the Safety Data Sheet (SDS).

-

Handling: Avoid all direct contact with the substance. Wash hands and any exposed skin thoroughly after handling. Avoid breathing in dust and generating dusty conditions. Do not eat, drink, or smoke in the work area.

-

Decontamination: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.

First-Aid Measures

In the event of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.

-

Cleanup: Do not use water to clean up the initial spill as it may spread contamination. Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.

-

Disposal: Collect all cleanup materials in a labeled, sealed container and store in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 0-8 °C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

The disposal of this compound must be conducted in accordance with local, state, and federal hazardous waste regulations.

-

Waste Collection: Collect waste in its original container or a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows.

References

Methodological & Application

Synthesis of Quinazolinone Derivatives Using 3-Amino-2-chlorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The strategic synthesis of novel quinazolinone derivatives is a key focus in drug discovery. This document provides detailed protocols for the synthesis of quinazolinone derivatives utilizing 3-Amino-2-chlorobenzoic acid as a versatile starting material. The presence of the chloro-substituent at the 8-position of the resulting quinazolinone scaffold offers a handle for further functionalization, allowing for the creation of diverse chemical libraries.

One of the key mechanisms of action for some quinazolinone derivatives involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1][3][4][5]

Data Presentation

Table 1: Synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones - Reaction Conditions and Yields

| Starting Material | Reagents | Method | Reaction Time | Yield (%) | Reference |

| This compound | 1. Acyl Chloride (R-COCl), Pyridine2. Primary Amine (R'-NH2), Ethanol/Acetic Acid | Conventional Heating (Reflux) | Step 1: 4-6 hoursStep 2: 6-8 hours | Not specified | [2] |

| 2-(2-chlorophenyl)-4H-benzo[d][6][7]oxazin-4-one | Hydrazine hydrate, Pyridine | Conventional Heating (Reflux) | 10 hours | 79% | |

| 2-(2-chlorophenyl)-4H-benzo[d][6][7]oxazin-4-one | Hydrazine hydrate, Pyridine | Microwave Irradiation (800W) | 5 minutes | 87% |

Experimental Protocols

Protocol 1: General Synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones via Conventional Heating

This protocol outlines a two-step synthesis involving the formation of a benzoxazinone intermediate followed by cyclization to the quinazolinone.[2][8]

Step 1: Synthesis of 8-chloro-2-substituted-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Reflux the obtained N-acyl-2-amino-3-chlorobenzoic acid with an excess of acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated 8-chloro-2-substituted-4H-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinone

-